molecular formula C13H19ClN2O3 B13788761 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride CAS No. 64037-89-4

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride

Cat. No.: B13788761
CAS No.: 64037-89-4
M. Wt: 286.75 g/mol
InChI Key: YMPWIKHYIZLCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and additional functional groups such as methoxy and nitro groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Nitration: Introduction of the nitro group into the naphthylamine core.

    Reduction: Conversion of the nitro group to an amine.

    Methylation: Introduction of methyl groups to the amine.

    Hydrogenation: Saturation of the naphthyl ring to form the tetrahydro derivative.

    Methoxylation: Introduction of the methoxy group.

    Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility.

Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various acids and bases for hydrolysis.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The nitro and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride can be compared with other similar compounds, such as:

    1-Naphthylamine: Lacks the tetrahydro, dimethyl, methoxy, and nitro modifications.

    1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the dimethyl, methoxy, and nitro modifications.

    N,N-Dimethyl-1-naphthylamine: Lacks the tetrahydro, methoxy, and nitro modifications.

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar tetrahydro structure but different substitution pattern.

The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

64037-89-4

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

(5-methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C13H18N2O3.ClH/c1-14(2)11-6-4-5-10-9(11)7-8-12(15(16)17)13(10)18-3;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

YMPWIKHYIZLCPN-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C1C=CC(=C2OC)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.